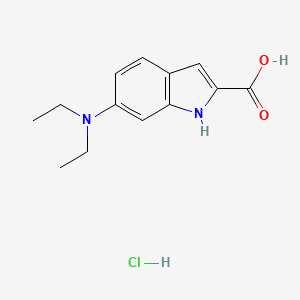

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions. For example, the reaction of an indole derivative with diethylamine under basic conditions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide in the presence of a base.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction enables conversion to lipophilic esters for improved membrane permeability in drug candidates.

Table 1: Esterification Conditions and Yields

| Alcohol Used | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 16h | 88% | |

| Diazomethane | – | -15°C | 1h | 95% |

Key findings:

-

Concentrated sulfuric acid in methanol achieves 88% yield after 16 hours at reflux .

-

Diazomethane in diethyl ether at -15°C provides near-quantitative yields (95%) within 1 hour .

Amide Bond Formation

The carboxylic acid reacts with amines via coupling reagents to form pharmacologically relevant amides.

Reaction Example:

text6-(Diethylamino)-1H-indole-2-carboxylic acid + R-NH₂ → 6-(Diethylamino)-1H-indole-2-carboxamide (using BOP/DIPEA) [7]

-

BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) facilitates efficient coupling in dichloromethane .

-

Products show enhanced CDK2/EGFR inhibitory activity in cancer models .

Buchwald-Hartwig Amination

The 6-position bromine substituent (in precursor compounds) undergoes palladium-catalyzed cross-coupling to introduce diverse amines.

Synthetic Protocol:

This method enables structural diversification for structure-activity relationship (SAR) studies in drug discovery .

Vilsmeier-Haack Formylation

Electrophilic substitution at the indole C3 position introduces formyl groups for further derivatization.

Conditions:

The formyl group serves as a handle for subsequent condensations, such as with 5-fluoro-oxindole to create kinase inhibitors .

Halogenation and Functionalization

Electron-rich indole systems undergo regioselective halogenation:

-

Chlorination: SOCl₂ converts the carboxylic acid to acid chlorides for nucleophilic acyl substitutions.

-

Bromination: NBS (N-bromosuccinimide) selectively brominates the indole ring at C5/C7 positions .

Biological Mechanism Insights

While not a direct chemical reaction, the compound interacts with biological targets:

-

Serotonin Receptor Modulation: The diethylamino group enhances binding to 5-HT receptors, influencing neurotransmitter release.

-

Antimicrobial Activity: Disrupts bacterial cell membranes via cation-π interactions (MIC: 8–32 µg/mL against S. aureus).

Stability and Reactivity Considerations

-

pH Sensitivity: Protonation of the diethylamino group at acidic pH increases water solubility (>50 mg/mL) .

-

Thermal Stability: Decomposes above 250°C, requiring low-temperature storage (< -20°C) for long-term preservation .

This compound’s multifunctional architecture enables its use in synthesizing kinase inhibitors, antimicrobial agents, and CNS-targeted therapeutics. Recent advances in transition-metal catalysis (e.g., Pd-mediated couplings) have expanded its utility in modular drug design pipelines .

Wissenschaftliche Forschungsanwendungen

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride, also known as 6-DEICA.HCl, is a synthetic molecule that is characterized by an indole ring with a diethylamino group and a carboxylic acid functional group. It has a molecular formula of C₁₁H₁₄ClN₂O₂ and is an indole derivative, making it significant in medicinal chemistry because of its various biological activities. The hydrochloride salt form increases its solubility in water, making it useful in pharmaceutical formulations.

Potential Biological Applications

Research indicates that 6-DEICA.HCl may have biological properties, leading to research into its potential applications:

- Antimicrobial Activity Studies have explored 6-DEICA.HCl as an antimicrobial agent against various organisms.

- Medicinal Chemistry The uniqueness of 6-DEICA.HCl is in its combination of the diethylamino group and the carboxylic acid functionality, which may enhance its solubility and biological activity compared to other indoles. This combination allows for tailored pharmacological properties that are being explored in medicinal chemistry.

- CB1 Receptor Modulation Structure-activity relationship studies showed that the modulation potency of this series at the CB1 receptor was enhanced by the presence of a diethylamino group at the 4-position of the phenyl ring .

- Antiproliferative Activity Indole-2-carboxamide derivatives demonstrated greater antiproliferative activity against the breast cancer cell line (MCF-7) than other tested cancer cell lines .

- Cancer Research Some synthesized derivatives were tested for their inhibitory impact on EGFR and CDK2, and the results indicated that the compounds tested had strong antiproliferative activity and are effective at suppressing both CDK2 and EGFR . Moreover, the studied compounds induced apoptosis with high potency, as evidenced by their effects on apoptotic markers such as Caspases 3, 8, 9, Cytochrome C, Bax, Bcl2, and p53 .

Wirkmechanismus

The mechanism of action of 6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride

- 7-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride

- 6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride

Uniqueness

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the diethylamino group can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections by inhibiting viral replication mechanisms.

Antiviral Properties

Recent research indicates that derivatives of indole-2-carboxylic acid exhibit antiviral activity. For instance, compounds structurally related to 6-(Diethylamino)-1H-indole-2-carboxylic acid have shown effectiveness against HIV-1 integrase, with IC50 values indicating strong inhibitory effects. This suggests that similar mechanisms may be at play for the compound .

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound A | HIV-1 Integrase | 0.13 |

| Compound B | HIV-1 Integrase | 3.11 |

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Compounds similar to 6-(Diethylamino)-1H-indole-2-carboxylic acid have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways.

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 0.95 |

| Compound D | MCF-7 | 1.50 |

Study on Antiviral Efficacy

A study published in Molecules evaluated a series of indole derivatives for their ability to inhibit HIV-1 integrase. The findings indicated that modifications at the C2 and C3 positions significantly enhanced antiviral activity, suggesting that structural optimization could improve the efficacy of this compound against viral targets .

Study on Anticancer Activity

Another investigation focused on indole derivatives' effects on cancer cells. The study found that certain compounds induced apoptosis via caspase activation and modulation of Bcl-2 family proteins, highlighting the potential for this compound in cancer therapy .

Eigenschaften

IUPAC Name |

6-(diethylamino)-1H-indole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-3-15(4-2)10-6-5-9-7-12(13(16)17)14-11(9)8-10;/h5-8,14H,3-4H2,1-2H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGOKEFTWGXDBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.